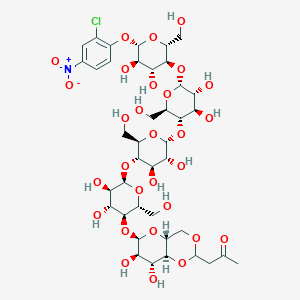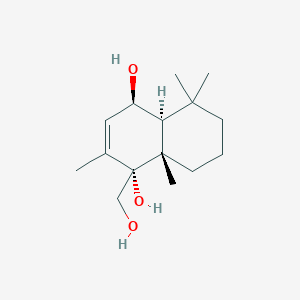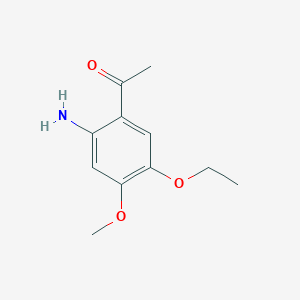![molecular formula C19H23NS B161279 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine CAS No. 1886-45-9](/img/structure/B161279.png)
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a member of the dibenzothiepin class of compounds, which are known for their diverse pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine typically involves the reaction of dibenzothiepin derivatives with appropriate amines under controlled conditions. One common method involves the reaction of dibenzothiepin with N,N-dimethylpropanamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures that the final product meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Substituted dibenzothiepin derivatives.
Applications De Recherche Scientifique
Biology: 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine and its derivatives have been studied for their biological activities, including antimicrobial and antifungal properties.
Medicine: this compound has shown promise in the development of new therapeutic agents for the treatment of neurological disorders and other medical conditions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction leads to changes in neuronal signaling and can result in various pharmacological effects. The exact molecular targets and pathways involved in this compound’s action are still under investigation, but it is believed to influence pathways related to mood regulation and cognitive function.
Comparaison Avec Des Composés Similaires
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine can be compared with other dibenzothiepin derivatives, such as:
Dibenzothiepin: The parent compound, which serves as the backbone for this compound and other derivatives.
Dibenzothiepin sulfoxide: An oxidized form of dibenzothiepin with different pharmacological properties.
Dibenzothiepin sulfone: Another oxidized derivative with unique chemical and biological activities.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets
Propriétés
Numéro CAS |
1886-45-9 |
|---|---|
Formule moléculaire |
C19H23NS |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-10,12,17H,7,11,13-14H2,1-2H3 |
Clé InChI |
UTAPTDWKRLVUMP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13 |
SMILES canonique |
CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















